Flumiclorac-pentyl

描述

Contextualization within Modern Herbicide Discovery

The discovery and development of herbicides like Flumiclorac-pentyl are driven by the ongoing need for effective and selective weed control solutions in agriculture. Protoporphyrinogen (B1215707) oxidase (PPO) has been identified as an ideal target for herbicide development due to several advantageous characteristics. nih.govchimia.ch Herbicides that target this enzyme, including this compound, are noted for their low effective concentration, broad herbicidal spectrum, rapid onset of action, and long-lasting effects. nih.govchimia.ch The development of such compounds is crucial for managing the evolution of herbicide resistance in weeds to other modes of action, such as glyphosate (B1671968) or acetolactate synthase (ALS) inhibitors. proquest.comnih.gov this compound serves as a valuable tool for weed resistance management programs. epa.govepa.gov

Historical Development and Classification of Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides

The herbicidal properties of compounds that inhibit PPO have been known since the 1960s, with the first commercial PPO-inhibiting herbicide, Nitrofen, being introduced in 1964. proquest.comresearchgate.net However, the specific mode of action was not understood until the late 1980s. researchgate.netlsuagcenter.com These herbicides function by inhibiting the PPO enzyme, which is critical for the biosynthesis of both chlorophyll (B73375) and heme. nih.govlsuagcenter.com This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane destruction. epa.govpressbooks.pub

PPO inhibitors are a diverse group of herbicides classified into several chemical families. This compound belongs to the N-phenylphthalimide family. pressbooks.pubpioneer.com

| Herbicide Family | Examples |

|---|---|

| Diphenyl-ethers | Acifluorfen, Fomesafen (B1673529), Lactofen |

| N-phenylphthalimides | This compound, Flumioxazin |

| Oxadiazoles | Oxadiazon |

| Phenylpyrazoles | Pyraflufen-ethyl |

| Pyrimidinedione (Uracil) | Saflufenacil, Butafenacil |

| Thiadiazoles | - |

| Triazolinones | Carfentrazone-ethyl, Sulfentrazone |

| Triazolopyridinones | - |

This table provides a classification of PPO-inhibiting herbicide families and representative examples within each class. nih.govresearchgate.netlsuagcenter.compressbooks.pubpioneer.com

Role of this compound in Contemporary Broadleaf Weed Management Systems

This compound is a selective, post-emergence herbicide used to control a specific group of broadleaf weeds in crops such as corn, soybeans, and cotton. herts.ac.ukchemicalwarehouse.comepa.gov Its fast-acting nature makes it an effective tool for managing emerged weeds. chemicalwarehouse.com

A key application of this compound is in integrated pest management (IPM) programs. epa.govepa.gov It is particularly valued for its ability to control weeds that are prevalent and difficult to manage, such as velvetleaf and common lambsquarters. epa.govepa.gov Notably, it can control velvetleaf at later growth stages than many alternative herbicides, offering a wider window for application. epa.govepa.gov This capability helps prevent yield loss when weather or other factors delay herbicide application. epa.govepa.gov

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClFNO5 nih.gov |

| Molecular Weight | 423.86 g/mol chemeo.com |

| CAS Registry Number | 87546-18-7 nih.gov |

| Chemical Class | N-phenylphthalimide pressbooks.pub |

| Mode of Action | Protoporphyrinogen oxidase (PPO) inhibitor herts.ac.uk |

This table summarizes the key chemical and physical properties of this compound.

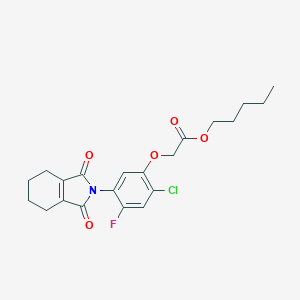

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRECWLYBCAZIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032554 | |

| Record name | Flumiclorac-pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87546-18-7 | |

| Record name | Flumiclorac-pentyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87546-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumiclorac-pentyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087546187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumiclorac-pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMICLORAC-PENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CZ8IH915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Herbicidal Action

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Pathway

Protoporphyrinogen oxidase (PPO), also known as Protox, is a pivotal enzyme located in the inner mitochondrial membrane and chloroplasts, catalyzing the penultimate step in the heme and chlorophyll (B73375) biosynthetic pathways. pioneer.comresearchgate.netmdpi.compsu.edugoogle.com Specifically, PPO facilitates the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). pioneer.comresearchgate.netmdpi.compsu.edu

Molecular Interactions with the PPO Enzyme

Flumiclorac-pentyl, as an N-phenylphthalimide-type PPO inhibitor, exerts its effect by binding to the active site of the PPO enzyme. acs.orgresearchgate.netmdpi.com Research into structurally similar N-phenyl phthalimides has indicated that these compounds interact with key active center residues of the mitochondrial PPO (mtPPO) enzyme. mdpi.com These interactions can involve hydrogen bonding or π–π stacking interactions with residues such as Arg98, Gly175, Leu372, Phe392, and FAD600. mdpi.com For instance, molecular docking studies have shown that related compounds can form hydrogen bonds with residues like Arg98 in Nicotiana tabacum PPO (NtPPO). acs.org

Studies evaluating the inhibitory activity against NtPPO have demonstrated that this compound exhibits a specific inhibition constant (Kᵢ). For example, in comparative studies, this compound showed a Kᵢ value of 46.02 nM against NtPPO. acs.org

Table 1: NtPPO Inhibitory Activity (Kᵢ values)

| Compound Name | Kᵢ (nM) acs.org |

| This compound | 46.02 |

| Compound B11 | 9.05 |

| Compound B20 | 10.23 |

| Compound A20 | 55.31 |

Disruption of Porphyrin Biosynthesis and Accumulation of Protoporphyrin IX

Inhibition of the PPO enzyme by this compound disrupts the normal porphyrin biosynthesis pathway. regulations.govpioneer.comresearchgate.netmdpi.compsu.edugoogle.com When PPO activity is blocked, its substrate, protoporphyrinogen IX, accumulates within the plant cell. pioneer.comresearchgate.netmdpi.compsu.edugoogle.com This accumulated protoporphyrinogen IX is then rapidly exported from the chloroplasts to the cytoplasm. psu.edugoogle.com In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX (Proto IX). researchgate.netmdpi.compsu.edugoogle.comnih.gov The excessive accumulation of protoporphyrin IX is a hallmark of PPO-inhibiting herbicide activity. regulations.govresearchgate.netmdpi.comtaylorandfrancis.com

Generation of Reactive Oxygen Species and Cell Membrane Peroxidation

Protoporphyrin IX, when accumulated in high concentrations, acts as a potent photosensitizer. regulations.govpioneer.commdpi.comgoogle.combiorxiv.org In the presence of light and molecular oxygen, protoporphyrin IX absorbs light energy and transfers it to oxygen, leading to the generation of highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). pioneer.commdpi.comgoogle.combiorxiv.orgnih.gov

The overproduction of these reactive oxygen species overwhelms the plant's natural antioxidative defense mechanisms. nih.gov Singlet oxygen is highly damaging to cellular components, particularly cell membranes. pioneer.comgoogle.comnih.govnovapublishers.commdpi.com It initiates a process known as lipid peroxidation, where polyunsaturated fatty acids within the cell membranes are oxidized. regulations.govpioneer.comnih.govnovapublishers.commdpi.comgoogleapis.com This chain reaction of lipid peroxidation leads to irreversible damage to the membrane structure and function, causing cell leakage, inhibition of photosynthesis, and ultimately, cell death. regulations.govpioneer.comnih.govnovapublishers.com The visual symptoms of this damage, such as chlorosis, desiccation, and necrosis, typically appear within 1 to 3 days after application. pioneer.com

Light Requirement in Herbicide Activity

This compound is classified as a light-dependent peroxidizing herbicide. regulations.govregulations.gov The herbicidal action, particularly the generation of damaging reactive oxygen species and subsequent cell membrane disruption, is contingent upon the presence of light. pioneer.commdpi.comgoogle.comregulations.govregulations.gov The photosensitizing action of accumulated protoporphyrin IX, which is responsible for initiating the oxidative damage, requires light energy to produce singlet oxygen. regulations.govpioneer.commdpi.comgoogle.com Without light, the full phytotoxic potential of this compound is not realized, highlighting the critical role of light in its mechanism of action.

Proposed Alternative or Complementary Mechanistic Pathways

Exploration of Acetyl-CoA Carboxylase (ACCase) Inhibition

While this compound is definitively classified as a protoporphyrinogen oxidase (PPO) inhibitor, herts.ac.ukregulations.govpioneer.comherts.ac.ukpsu.edugoogle.comacs.orgresearchgate.netmdpi.comregulations.govregulations.govacs.orggoogle.com some discussions in broader literature might touch upon other enzyme systems. However, the primary and well-established mechanism of action for this compound does not involve the direct inhibition of Acetyl-CoA Carboxylase (ACCase). ACCase inhibitors represent a distinct class of herbicides that target the enzyme responsible for the first committed step in de novo fatty acid synthesis, thereby blocking the production of phospholipids (B1166683) essential for new membrane formation. fao.orgscielo.brwssa.net Herbicides like this compound are not considered to have a common mechanism of toxicity with other substances, nor do they produce a toxic metabolite shared by other substances, according to regulatory assessments. federalregister.gov Therefore, ACCase inhibition is not considered a primary or complementary mechanistic pathway for this compound's herbicidal activity.

Implications for Cellular Growth, Division, and Lipid Metabolism

The herbicidal action of this compound has profound implications for fundamental cellular processes, including growth, division, and lipid metabolism. The extensive damage to cell membranes, a direct consequence of PPO inhibition and subsequent lipid peroxidation, directly impairs the integrity and function of cellular structures vital for plant viability herts.ac.ukregulations.govherts.ac.ukepa.gov.

The disruption of membrane systems and the impairment of lipid structures are critical factors leading to the cessation of cellular growth and division mdpi.com. Healthy membranes are essential for nutrient uptake, waste removal, compartmentalization of cellular processes, and cell signaling, all of which are indispensable for sustained growth and proliferation. The peroxidation of membrane lipids compromises these functions, leading to cellular disorganization and eventual plant death regulations.govepa.gov.

Compound Information

Physiological and Biochemical Responses in Target Weed Species

Herbicide Uptake and Translocation Dynamics

The efficacy of a systemic herbicide like Flumiclorac-pentyl is contingent upon its successful absorption by the plant and subsequent movement to its site of action.

This compound is absorbed through the foliage of the target weed. youtube.comherts.ac.uk The process of foliar absorption is a complex event governed by the herbicide's chemical properties, the characteristics of the plant's leaf surface, and prevailing environmental conditions. The outer surface of a leaf is protected by a waxy layer known as the cuticle, which serves as the primary barrier to herbicide entry. For a herbicide to be absorbed, it must diffuse across this layer.

The leaf surfaces of different weed species present unique challenges to herbicide uptake. For example, the leaves of velvetleaf (Abutilon theophrasti) are covered in fine, soft hairs, while common lambsquarters (Chenopodium album) leaves are covered with waxy platelets that can repel water-based spray solutions. iastate.edu These physical characteristics significantly influence the contact and retention of spray droplets on the leaf surface. iastate.edu

Controlled environment studies on velvetleaf have shown that epicuticular wax deposition, a key factor in herbicide absorption, is influenced by environmental conditions. Plants grown under drought stress or at lower temperatures tend to have greater leaf epicuticular wax deposition compared to those grown with adequate moisture or at higher temperatures. researchgate.net This increased wax can act as a more formidable barrier, potentially reducing herbicide uptake.

Once absorbed, this compound exhibits systemic properties, allowing it to be translocated within the plant's vascular system. youtube.com As a systemic herbicide, it moves through the phloem, the living tissue that transports sugars and other metabolic products from the leaves (source) to areas of active growth (sinks). researchgate.net These sinks include the meristematic regions—the shoot and root tips—where cell division and growth are most active.

The accumulation of the herbicide in these vital meristematic regions is crucial for its efficacy. By disrupting growth at these points, the herbicide can effectively halt the development of the entire plant. The process and extent of translocation can be quantified in research settings using radioisotopes. In such studies, a radiolabeled version of the herbicide is applied to a specific leaf, and its movement is tracked throughout the plant over time. The amount of radioactivity recovered in different plant parts (e.g., roots, shoots, other leaves) is expressed as a percentage of the total absorbed radioactivity, providing a clear picture of the herbicide's distribution. usda.gov

Symptomology and Phytotoxic Manifestations

The phytotoxic effects of this compound become visible relatively quickly after application, a characteristic of its mode of action as a PPO inhibitor.

The disruption of cell membranes caused by this compound leads to a rapid and predictable sequence of visible symptoms. The initial effect is often a "contact burn," leading to wilting and browning of the leaf tissue where the herbicide was applied. herts.ac.ukepa.gov

This is followed by the development of chlorosis and necrosis. epa.gov

Chlorosis: This is the yellowing of the leaf tissue due to the degradation of chlorophyll (B73375) or the interruption of its synthesis. byjus.com For PPO inhibitors, this is a direct consequence of the cellular damage.

Necrosis: This refers to the death of plant tissue, which manifests as brown or black spots or patches on the leaves. byjus.com It is the result of widespread cell membrane breakdown and leakage of cellular contents. herts.ac.uk

Symptoms can appear within hours of application, with chlorosis followed by necrosis developing over the subsequent 3 to 5 days. herts.ac.ukepa.gov The rapid appearance of these symptoms is a hallmark of light-dependent peroxidizing herbicides.

Table 1: General Progression of Visible Symptoms in Susceptible Weeds After this compound Application

| Time After Treatment | Observed Symptoms |

|---|---|

| Few Hours | Initial signs of wilting and water-soaked appearance on treated leaves. |

| 1-2 Days | Development of chlorotic (yellow) spots, progressing to browning (necrosis). |

| 3-5 Days | Widespread necrosis and desiccation (drying) of treated foliage, leading to plant death. |

Environmental factors play a critical role in modulating the uptake, translocation, and ultimate phytotoxicity of foliar-applied herbicides like this compound. Conditions that promote active plant growth generally enhance herbicide performance.

Temperature: Warmer temperatures typically increase the rate of herbicide absorption and translocation. researchgate.net The plant's cuticle becomes more permeable at higher temperatures, facilitating easier entry of the herbicide. ucanr.edu

Humidity: High relative humidity is a key factor in enhancing efficacy. It slows the drying of spray droplets on the leaf surface, which extends the time available for absorption. caws.org.nze-gro.org Furthermore, plants grown in high humidity may develop thinner cuticles, further increasing the rate of uptake. e-gro.org

Light: As a light-dependent peroxidizing herbicide, this compound requires sunlight for its mode of action to proceed. Higher light intensity can accelerate the development of phytotoxic symptoms. caws.org.nz Research on similar herbicides has shown significantly greater control at higher light intensities. researchgate.net

Moisture Stress: Weeds growing under drought conditions are generally harder to control. Moisture stress can lead to the development of a thicker cuticle, reduced metabolic activity, and slower translocation, all of which diminish the herbicide's effectiveness. caws.org.nz

Table 2: Summary of Environmental Influences on this compound Efficacy

| Environmental Factor | Condition | Effect on Herbicide Performance | Underlying Mechanism |

|---|---|---|---|

| Temperature | High (Warm) | Increased Efficacy | Faster absorption and translocation; more permeable cuticle. |

| Low (Cool) | Decreased Efficacy | Slower absorption and plant metabolism. | |

| Relative Humidity | High | Increased Efficacy | Slower droplet drying extends absorption time; thinner plant cuticle. |

| Low | Decreased Efficacy | Rapid droplet drying limits absorption. | |

| Soil Moisture | Adequate | Optimal Efficacy | Active plant growth promotes uptake and translocation. |

| Drought Stress | Decreased Efficacy | Thicker cuticle reduces absorption; slower translocation. |

Efficacy across Weed Developmental Stages

The growth stage of the target weed at the time of application is a critical determinant of control. As a post-emergence herbicide, this compound is most effective when applied to small, actively growing weeds. ucanr.edu

Studies on velvetleaf have demonstrated that younger plants are more susceptible. Optimal control is typically achieved when velvetleaf plants are less than 4 inches tall and have four or fewer true leaves. ucanr.edugrowiwm.org As the plants mature, several factors reduce their susceptibility. Older plants develop larger, drooping leaves with a more pronounced velvety texture, which can physically impede spray droplets from making good contact with the leaf surface, thereby reducing absorption. ucanr.edu

A field study quantifying the growth response of velvetleaf to this compound showed a clear relationship between the application rate and plant mortality and growth reduction. The greatest mortality and reduction in leaf area index occurred with this compound treatments, highlighting its effectiveness on this key weed species. unl.edu However, the study also noted that while the herbicide temporarily reduced the number of leaves per plant, surviving plants could later recover and produce a number of leaves equivalent to untreated plants, underscoring the importance of targeting weeds at their most vulnerable early stages for complete control. unl.edu

Table 3: Efficacy of this compound on Velvetleaf (Abutilon theophrasti) Growth (Adapted from Field Study Data)

| Weed Stage | General Susceptibility | Observed Effects |

|---|---|---|

| Seedling (< 4 true leaves, < 4 inches tall) | High | High mortality rates; effective growth suppression. |

| Established Vegetative Stage | Moderate to Low | Reduced mortality; temporary growth suppression with potential for recovery. Leaf characteristics may reduce herbicide contact and absorption. |

| Flowering/Mature | Very Low | Minimal control; plant architecture and physiological state are less conducive to herbicide action. |

Optimal Application Timings for Post-Emergence Control

The efficacy of this compound, as a post-emergence contact herbicide, is highly dependent on the timing of its application. Optimal performance is achieved when the herbicide is applied to weeds that are actively growing. Environmental conditions that favor vigorous plant growth, such as adequate sunlight and moderate temperatures, enhance the herbicide's activity. Light is a critical factor, as it is required to activate the accumulated protoporphyrin IX that causes cell membrane destruction.

Application during periods when weeds are not under stress from drought or extreme temperatures is crucial. For some post-emergence herbicides, the time of day can influence effectiveness, with applications made between 9 a.m. and 6 p.m. showing greater control of certain weed species compared to early morning or late evening applications. Applying the herbicide when winds are calm helps to ensure thorough coverage of the weed foliage and prevents drift. Furthermore, a rain-free period is necessary after application to allow for adequate absorption into the leaf tissue.

Table 2: Factors Influencing Optimal Application Timing

| Factor | Optimal Condition | Rationale |

|---|---|---|

| Weed Status | Actively growing, not under stress | Ensures efficient absorption and translocation of the herbicide. |

| Environmental | Adequate sunlight | Light is essential for the photo-oxidative damage caused by PPO inhibitors. |

| Environmental | Moderate temperatures (e.g., 65-85°F) | Extremes in temperature can reduce plant metabolic activity and herbicide efficacy. |

| Environmental | Calm wind conditions (5-10 mph) | Maximizes spray coverage on target weeds and minimizes off-target drift. |

| Environmental | No rainfall forecast post-application | Allows sufficient time for the herbicide to be absorbed by the foliage without being washed off. |

Differential Responses at Varying Growth Stages

While targeting smaller weeds is the ideal scenario, one of the noted benefits of this compound is its ability to control certain troublesome weeds, such as velvetleaf (Abutilon theophrasti), at later growth stages compared to some alternative herbicides. This provides a wider window for application. However, as weeds mature, they become more tolerant to herbicides. Larger weeds have a greater root system, more leaf area, and a thicker cuticle, which can impede herbicide uptake and translocation, potentially leading to reduced control. Failure to control larger weeds can result in their continued competition with the crop and the production of seeds, contributing to future weed populations.

Table 3: Representative Efficacy of Post-Emergence Herbicides on Velvetleaf at Different Growth Stages

| Weed Species | Growth Stage (Height) | Expected Level of Control |

|---|---|---|

| Velvetleaf (Abutilon theophrasti) | 2 - 4 inches | High / Excellent |

| Velvetleaf (Abutilon theophrasti) | 4 - 6 inches | Good to High |

| Velvetleaf (Abutilon theophrasti) | > 6 inches | Moderate to Reduced |

This table provides a generalized representation of efficacy based on established herbicidal principles for post-emergence weed control.

Weed Resistance Evolution and Management Strategies

Documented Cases of Weed Biotype Resistance to Flumiclorac-pentyl

While this compound is effective against various broadleaf weeds, cases of resistance have been documented. Notably, Euphorbia heterophylla (wild poinsettia) and Ambrosia artemisiifolia (common ragweed) have developed resistance to this compound herts.ac.ukweedscience.orgweedscience.org. In the United States, Ambrosia artemisiifolia has been identified as a weed with documented resistance to this compound regulations.gov.

Table 1: Documented Weed Biotypes with Resistance to this compound

| Weed Species | Location | Year of First Documented Resistance | Crop(s) Infested |

| Ambrosia artemisiifolia (Common Ragweed) | United States, Delaware | 2005 | Soybean |

| Euphorbia heterophylla (Wild Poinsettia) | Brazil, Paraná | 2004 | Corn (maize), Soybean |

Analysis of Specific Resistance Mechanisms (e.g., Target-Site Alterations, Enhanced Metabolism)

Herbicide resistance in weeds can arise through various mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govresearchgate.netmdpi.com.

Target-Site Alterations: TSR involves changes at the herbicide's binding site on its target enzyme, reducing or preventing the herbicide from interfering with the enzyme's function nih.govresearchgate.netmdpi.com. For PPO-inhibiting herbicides like this compound, a common TSR mechanism involves mutations within the PPX2 gene, which encodes the protoporphyrinogen (B1215707) oxidase enzyme pioneer.comchimia.chweedscience.org. For instance, a unique codon deletion (Gly210) in the PPX2L gene has been identified as a mechanism conferring PPO inhibitor resistance in Amaranthus tuberculatus chimia.ch.

Enhanced Metabolism (Non-Target-Site Resistance): NTSR mechanisms are more complex and often involve the weed's ability to minimize the amount of active herbicide reaching the target site nih.govresearchgate.netmdpi.com. Enhanced metabolism is a significant NTSR mechanism where the weed rapidly detoxifies the herbicide into inactive metabolites before it can exert its phytotoxic effect pioneer.comnih.govmdpi.com. This can be mediated by increased activity of enzyme systems such as cytochrome P450 monooxygenases (P450s), glucosyl transferases (GTs), and glutathione (B108866) S-transferases (GSTs) nih.govfrontiersin.org. Enhanced metabolism is particularly concerning as it can confer cross-resistance to herbicides with different chemical structures and modes of action, even those to which the weed has never been exposed nih.govmdpi.com. While specific metabolic resistance mechanisms directly linked to this compound resistance are less detailed in the provided snippets, enhanced metabolism is a recognized general mechanism for PPO inhibitor resistance pioneer.com.

Characterization of Resistant Weed Populations (e.g., Euphorbia heterophylla)

Resistant populations of Euphorbia heterophylla have been characterized, particularly in Brazil, where they have evolved multiple resistance to both Acetolactate Synthase (ALS) inhibitors (HRAC Group 2) and PPO inhibitors (HRAC Group 14), including this compound weedscience.org. Studies on these biotypes have shown that while they are resistant to ALS inhibitors like chlorimuron-ethyl (B22764) and imazethapyr, they can be effectively controlled by this compound, glufosinate-ammonium, and glyphosate (B1671968) in some instances fao.orgscielo.br. However, other biotypes of E. heterophylla have developed resistance to this compound itself, alongside other PPO inhibitors weedscience.org. Research on E. heterophylla has also indicated differential absorption of fomesafen (B1673529) (another PPO inhibitor) between susceptible and resistant biotypes, especially when the herbicide is sprayed on the shoots, suggesting a potential role for altered absorption in resistance weedscience.org.

Cross-Resistance and Multiple Resistance Patterns

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides within the same mode of action group, or even to herbicides with different modes of action, without prior exposure to the latter hracglobal.com. Multiple resistance refers to a weed population possessing two or more distinct resistance mechanisms to different herbicide sites of action weedscience.orgweedscience.orgmdpi.com.

This compound, as a PPO inhibitor, can be involved in cross-resistance and multiple resistance patterns. For example, Ambrosia artemisiifolia from Delaware has evolved multiple resistance to both ALS inhibitors (HRAC Group 2) and PPO inhibitors (HRAC Group 14), including this compound, acifluorfen, and fomesafen weedscience.org. Similarly, Euphorbia heterophylla biotypes in Brazil have demonstrated multiple resistance to herbicides from both ALS and PPO inhibitor groups, including this compound weedscience.org. This co-occurrence of resistance to different herbicide groups can arise from independent evolution of resistance to compounds of each mode of action, or from the evolution of non-target-site resistance mechanisms like enhanced metabolism that confer broad-spectrum resistance researchgate.net.

Table 2: Examples of Cross-Resistance and Multiple Resistance Involving this compound

| Weed Species | Herbicides Involved (Resistance) | HRAC Group(s) | Location |

| Ambrosia artemisiifolia | This compound (PPO), Acifluorfen (PPO), Carfentrazone-ethyl (PPO), Chlorimuron-ethyl (ALS), Imazethapyr (ALS), etc. | 14 (PPO), 2 (ALS) | United States, Delaware |

| Euphorbia heterophylla | This compound (PPO), Acifluorfen (PPO), Fomesafen (PPO), Imazethapyr (ALS), Metsulfuron-methyl (ALS), etc. | 14 (PPO), 2 (ALS) | Brazil, Paraná |

This compound in Integrated Herbicide Resistance Management Programs

This compound is recognized as a valuable tool within integrated pest management (IPM) programs, particularly for managing weed resistance to other herbicide groups like triazines, sulfonylureas, and imidazolinones epa.govepa.gov. The goal of resistance management is to delay or prevent the evolution and spread of herbicide-resistant weeds, thereby preserving the efficacy of existing herbicides lsuagcenter.comhracglobal.comfao.org.

Rotational Use with Herbicides of Diverse Modes of Action

A key strategy to delay herbicide resistance is the rotational use of herbicides with different modes of action lsuagcenter.comhracglobal.comfao.orgepa.gov. This practice reduces the selection pressure on weed populations for resistance to a single herbicide group lsuagcenter.comfao.org. This compound, as a Group 14 (PPO inhibitor) herbicide, can be rotated with herbicides from other groups (e.g., Group 2, Group 9, Group 15) to provide diverse selection pressures epa.govmssoy.orgcarovail.com. For instance, in soybean and corn, this compound can be used in rotation with herbicides like dicamba, 2,4-D, glufosinate, and glyphosate epa.govepa.gov. Tank mixtures with herbicides from different groups are also recommended, ensuring that both herbicides are effective on the target weed species and possess different mechanisms of action fao.orgepa.gov.

Contribution to Integrated Weed Management (IWM) Frameworks

This compound contributes to IWM frameworks by providing an effective chemical control option that can be integrated with non-chemical methods epa.govhracglobal.comepa.govepa.govresearchgate.net. IWM emphasizes a diversified approach to weed management, focusing on preventing weed seed production and reducing the weed seed bank epa.govresearchgate.net.

The contribution of this compound to IWM frameworks includes:

Diversification of Herbicide Modes of Action: By incorporating this compound (Group 14) into rotation or tank-mixes, it helps to diversify the herbicide modes of action applied, reducing reliance on single-mode-of-action herbicides epa.govmssoy.org.

Targeting Specific Problem Weeds: this compound is particularly effective against problematic broadleaf weeds like velvetleaf and common lambsquarters, allowing for targeted control within an IWM strategy epa.govepa.gov.

Integration with Cultural and Mechanical Practices: While herbicides are crucial, IWM also involves cultural practices (e.g., crop rotation, increased crop seeding rates, competitive crop varieties, precision fertilization) and mechanical methods (e.g., tillage, hoeing) to manage weed populations and reduce the need for sole reliance on chemical control lsuagcenter.comhracglobal.comepa.govresearchgate.netresearchgate.net. This compound can be part of a program that includes these diverse tactics to prevent or delay resistance epa.gov.

Monitoring and Scouting: Effective IWM involves routine scouting of fields to identify weed species and their growth stages, as well as monitoring for early signs of resistance development. If resistance is suspected, alternative herbicides or mechanical methods should be used to prevent weed seed production epa.govcarovail.com.

Environmental Dynamics and Metabolic Fate

Degradation Pathways in Terrestrial and Aquatic Environments

Flumiclorac-pentyl’s degradation in environmental matrices is driven by both hydrolytic and photolytic processes herts.ac.ukherts.ac.ukesslabshop.com.

Hydrolysis represents a significant degradation pathway for this compound herts.ac.ukherts.ac.ukesslabshop.com. The compound hydrolyzes within hours to days, yielding several bulky anionic degradates epa.govepa.gov. A key transformation involves the deesterification of this compound to a phenoxyacetic acid derivative, commonly known as IMCA (flumiclorac acid) epa.gov. This compound does not dissociate significantly at a pH of approximately 7 but decomposes at pH values equal to or greater than 9 epa.gov.

Photolysis also plays a crucial role in the environmental breakdown of this compound herts.ac.ukherts.ac.ukesslabshop.com. The aqueous photolysis half-life (DT₅₀) at pH 7 is reported to be 0.8 days, indicating rapid degradation under light conditions herts.ac.uk. The presence of light appears to accelerate the further breakdown and mineralization of this compound degradates regulations.gov. Degradates of this compound are more susceptible to photolysis when in solution, suggesting they are unlikely to persist for more than a few days in aquatic environments epa.gov.

Table 1: Degradation Half-Lives of this compound

| Pathway | Conditions | Half-Life (DT₅₀) | Citation |

| Aqueous Photolysis | pH 7 | 0.8 days | herts.ac.uk |

| Hydrolysis | Hours to days | Rapid | epa.govepa.gov |

Metabolite Formation and Environmental Persistence

This compound undergoes rapid metabolization into various degradates regulations.govregulations.gov. Despite its mobility based on chemical properties, it is not anticipated to leach into groundwater herts.ac.ukherts.ac.ukesslabshop.comepa.gov. It exhibits low aqueous solubility and is volatile herts.ac.ukherts.ac.ukesslabshop.com.

The primary degradate identified in aerobic soil metabolism studies is 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido)phenoxyacetic acid, referred to as IMCA or flumiclorac (B1265798) acid regulations.govepa.gov. IMCA shares structural similarities with the parent compound regulations.govepa.gov. Further transformation of deesterified residues (IMCA) can involve the cleavage of the imide moiety or subsequent hydroxylation and/or sulfonation reactions epa.gov.

In plants, additional metabolites include compounds convertible to tetrahydrophthalic acid (THPA) and AFCA epa.gov. In livestock, such as goats, the metabolic process involves the initial hydrolysis of the pentyl ester to form IMCA, followed by further cleavage of the imide ring to produce AFCA and THPA, the formation of SAT-IMCA, and the hydrolysis of SAT-IMCA to HPA epa.gov. For hens, proposed metabolic reactions include initial hydrolysis to IMCA, hydrolysis of the imide ring and subsequently formed amide, hydroxylation of the cyclohexane (B81311) ring, and olefin reduction epa.gov. The qualitative metabolic profile of this compound is consistent across different matrices, including plants, livestock, water, and rats epa.gov.

While the parent this compound is not persistent or highly mobile, its major degradate, IMCA, demonstrates mobility in both soil and aqueous environments epa.govepa.gov. However, the inherent instability of IMCA significantly reduces the likelihood of its extensive movement to groundwater epa.gov. This compound has low aqueous solubility herts.ac.ukherts.ac.ukesslabshop.com. Lysimeter studies have shown that nearly 50% of the applied radioactivity dissipated into the atmosphere, with the most rapid dissipation occurring within 14 days epa.gov.

Plant Metabolism and Residue Dissipation

In plants, this compound is rapidly degraded into various polar metabolites, with the parent compound accounting for approximately 3% of the total residue epa.gov. The degradation pathways within plants involve the hydrolysis of ester and imide linkages, along with hydroxylation and reduction of the tetrahydrophthalimide moiety epa.gov. Identified metabolites in plants include those that can be converted to tetrahydrophthalic acid (comprising 69% of the residue), those related to IMCA (25%), and those related to AFCA (20%) epa.gov. Further metabolism and conjugation processes lead to the incorporation of 25-50% of the applied labeled material into bound residues epa.gov.

For regulatory purposes, the residue of concern in plants and livestock is typically considered to be the parent compound only regulations.govepa.gov. Confined rotational crop studies have indicated low levels of residue uptake, supporting a 30-day plant back interval for crops not explicitly labeled for this compound application regulations.gov. The stability of this compound in frozen storage is dependent on the matrix, demonstrating stability for up to two years in soybean, 30-45 days in corn, and 2-4 months in cotton matrices regulations.gov.

Table 2: Key Metabolites of this compound in Plants

| Metabolite Group | Contribution to Total Residue | Transformation Pathways | Citation |

| Tetrahydrophthalic acid (THPA) related | 69% | Conversion from this compound metabolites; further metabolism and conjugation | epa.gov |

| IMCA related | 25% | Hydrolysis of ester linkage; further cleavage of imide moiety, hydroxylation, sulfonation | epa.gov |

| AFCA related | 20% | Cleavage of imide ring from IMCA | epa.gov |

| Bound Residues | 25-50% | Further metabolism and conjugation | epa.gov |

Metabolic Transformation Pathways within Crop Plants

Within crop plants, this compound undergoes rapid and extensive metabolic degradation. The primary mechanism of selectivity in tolerant plants involves the breakdown of the herbicide into inactive metabolites, a process that occurs much more slowly in susceptible weed species. uni.lu

The key metabolic transformation pathways identified for this compound in plants involve several enzymatic reactions:

Hydrolysis of the ester linkage: This is a primary metabolic transformation, leading to the formation of a phenoxyacetic acid derivative. This de-esterification product is often referred to as Flumiclorac (the acid form) or IMCA (a related intermediate).

Cleavage of the imide linkages: The imide moiety of the molecule is also susceptible to hydrolysis.

Hydroxylation and reduction of the tetrahydrophthalimide moiety: The cyclohexene (B86901) ring of the tetrahydrophthalimide moiety undergoes hydroxylation, followed by reduction.

These transformations collectively contribute to the rapid degradation of the parent compound, with only approximately 3% of the total residue remaining as the parent this compound in plants.

Identification of Plant Metabolites and Conjugates

Several polar metabolites of this compound have been identified in crop plants. The major identified metabolites and their approximate percentages of the total residue include:

Table 1: Identified Plant Metabolites of this compound

| Metabolite Type | Approximate Percentage of Total Residue |

| Metabolites convertible to tetrahydrophthalic acid | 69% |

| Metabolites related to IMCA | 25% |

| Metabolites related to AFCA | 20% |

Note: Percentages are based on the applied labeled compound and represent different metabolite fractions.

IMCA (pentyl [2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)-4-fluorophenoxy]acetate) is formed through the initial hydrolysis of the pentyl ester of this compound. Further metabolism of IMCA, specifically through the cleavage of the imide ring, leads to the formation of AFCA-related metabolites.

Beyond primary transformations, further metabolism and conjugation reactions occur, leading to the incorporation of 25-50% of the applied labeled compound into bound residues. Conjugation is a common detoxification mechanism in plants, where pesticides and their metabolites form covalent bonds with endogenous molecules. Typical conjugation partners in plants include sugars, sugar derivatives, amino acids, fatty acids, and alcohols. These conjugates can vary in extent and nature depending on factors such as crop type, growth stage, application timing, and climatic conditions.

Despite the presence of various metabolites and conjugates, for regulatory purposes, this compound is often considered the sole residue of concern in plants.

Advanced Synthetic Methodologies and Structure Activity Relationship Sar Studies

Design and Synthesis of Flumiclorac-pentyl Analogues

The N-phenylphthalimide scaffold, a core structural feature of this compound, has been identified as a promising lead structure for the development of new herbicides due to its ability to effectively inhibit PPO. acs.orgmdpi.com The synthesis of this compound and its analogues often involves a stepwise optimization procedure from precursor compounds like Chlorphthalim. mdpi.com General synthetic routes for phthalimide (B116566) derivatives typically include nucleophilic substitution reactions between phthalic anhydrides and amines. nih.gov Further modifications can involve Diels-Alder reactions, esterification, and epoxidation to introduce specific functional groups and structural complexities. mdpi.comnih.gov

Modifications of the N-phenylphthalimide Core Structure

Extensive SAR studies have guided the strategic modification of the N-phenylphthalimide core to enhance herbicidal activity and selectivity. Research indicates that the introduction of electron-withdrawing and lipophilic groups, such as fluorine or chlorine atoms, at the 2- or 4-position of the N-phthalimide benzene (B151609) ring, is beneficial for improving herbicidal activity. acs.org Recent efforts have focused on designing and synthesizing N-phenylphthalimide derivatives incorporating ether and oxime ether moieties, leading to compounds with potent PPO inhibitory effects. acs.orgnih.gov For instance, a novel N-phenylphthalimide derivative, Compound A4, demonstrated superior PPO inhibition compared to this compound. nih.gov

Incorporation of Novel Heterocyclic Moieties (e.g., Oxadiazole, Thiadiazole)

The incorporation of novel heterocyclic moieties, such as oxadiazole and thiadiazole, into the tetrahydrophthalimide framework has been explored as a strategy to develop new PPO inhibitors. acs.orgacs.org Studies have shown that introducing a 1,3,4-oxadiazole (B1194373) moiety at the 5-position of the benzene ring of N-phenylphthalimide can significantly improve herbicidal activity. acs.org Compounds like B11 and B20, which contain these heterocyclic structures, have exhibited notably enhanced inhibitory activity against Nicotiana tabacum PPO (NtPPO) when compared to this compound. acs.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of PPO inhibitors like this compound. These approaches allow for the prediction of ligand-target interactions, the elucidation of binding modes, and the establishment of quantitative relationships between chemical structure and biological activity. nih.govmdpi.comresearchgate.net

In Silico Ligand-Target Docking with PPO Enzymes

Molecular docking simulations are routinely employed to understand how compounds bind to PPO enzymes. These studies typically target the crystal structure of mitochondrial PPO from tobacco (mtPPO, PDB: 1SEZ). nih.gov Docking results have provided critical insights into the binding mechanisms of this compound analogues. For example, Compound B11 was found to form a stronger hydrogen bond with Arg98 (2.9 Å) in NtPPO compared to this compound (3.2 Å), contributing to its enhanced binding stability. acs.org Similarly, Compound A4 showed a robust hydrogen bond with Arg98 (2.8 Å), surpassing both this compound (3.2 Å) and Flumioxazin (3.1 Å) in interaction strength. nih.gov Beyond hydrogen bonding, molecular docking models have revealed that the phthalimide rings of some N-phenyl phthalimides engage in π-π stacking interactions with Phe392, a conserved residue in plant PPO enzymes. nih.gov Furthermore, the phenyl rings of certain compounds have been observed to be sandwiched by residues Leu356 and Leu372, indicating key hydrophobic interactions. nih.gov

Elucidation of Structure-Activity Relationships

The elucidation of structure-activity relationships for this compound and its derivatives has provided a clear roadmap for the design of next-generation PPO inhibitors. Key findings from SAR studies include:

Substituent Effects on the N-phenylphthalimide Core: The presence of electron-withdrawing and lipophilic groups, such as fluorine or chlorine atoms, at the 2- or 4-position of the N-phthalimide benzene ring, significantly enhances herbicidal activity. acs.org

Impact of Heterocyclic Moieties: The strategic introduction of 5- or 6-membered ring groups, particularly the 1,3,4-oxadiazole moiety, at the 5-position of the N-phthalimide benzene ring, has been shown to improve herbicidal activity and influence crop selectivity. acs.org

PPO Inhibitory Activity: Analogues such as Compound B11 (Kᵢ = 9.05 nM) and Compound B20 (Kᵢ = 10.23 nM) demonstrated superior inhibitory activity against NtPPO compared to this compound (Kᵢ = 46.02 nM). acs.org Similarly, Compound A4 exhibited a Kᵢ value of 9.05 nM, significantly surpassing this compound (Kᵢ = 46.3 nM) and Flumioxazin (Kᵢ = 52.0 nM). nih.gov

The enhanced PPO inhibitory activity of these analogues often translates into improved herbicidal efficacy against various weed species. For instance, Compound A4 demonstrated complete inhibition against six weed species, including Setaria viridis, Echinochloa crus-galli, Digitaria sanguinalis, Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea. nih.gov

Table 1: PPO Inhibitory Activity (Kᵢ values) of this compound and Selected Analogues

| Compound | Kᵢ (nM) against NtPPO | Citation |

| This compound | 46.02 | acs.org |

| This compound | 46.3 | nih.gov |

| Compound B11 | 9.05 | acs.org |

| Compound B20 | 10.23 | acs.org |

| Compound A4 | 9.05 | nih.gov |

| Flumioxazin | 52.0 | nih.gov |

Table 2: Key Hydrogen Bond Distances in PPO Docking

| Compound | Hydrogen Bond with Arg98 (Å) | Citation |

| This compound | 3.2 | nih.govacs.org |

| Compound B11 | 2.9 | acs.org |

| Compound A4 | 2.8 | nih.gov |

| Flumioxazin | 3.1 | nih.gov |

Table 3: Postemergence Herbicidal Activity of Compound B11 vs. This compound (Inhibition % at 18.75 g a.i./ha)

| Weed Species | Compound B11 Inhibition (%) | This compound Inhibition (%) | Citation |

| Abutilon theophrasti | >90 | Similar to this compound | acs.org |

| Amaranthus retroflexus | >90 | Similar to this compound | acs.org |

| Portulaca oleracea | >90 | Similar to this compound | acs.org |

These detailed research findings underscore the importance of rational design and computational approaches in developing highly effective and selective PPO inhibitor herbicides.

Correlation between Structural Features and PPO Inhibitory Potency

The PPO inhibitory potency of this compound is well-established. Research has determined its inhibition constant (Kᵢ) against Nicotiana tabacum PPO (NtPPO) to be 46.02 nM acs.orgresearcher.life. This value serves as a benchmark for evaluating the efficacy of newly synthesized PPO inhibitors.

Structure-Activity Relationship (SAR) studies are crucial in understanding how specific modifications to a chemical structure influence its biological activity. The N-phenylphthalimide scaffold, which forms the core of this compound, is recognized as a promising lead structure for the development of novel herbicides due to its potent PPO inhibitory capabilities acs.orgresearchgate.net.

Comparative studies with novel compounds have provided insights into the structural determinants of enhanced PPO inhibitory potency. For instance, new tetrahydrophthalimide derivatives incorporating oxadiazole or thiadiazole moieties have demonstrated significantly improved inhibitory activity against NtPPO compared to this compound. A notable example is compound B11, which exhibited a Kᵢ of 9.05 nM against NtPPO, indicating a stronger inhibitory effect than this compound acs.org.

Molecular docking studies further illuminate the specific interactions between PPO inhibitors and the enzyme's active site. These studies have revealed that the strength of hydrogen bonding with key amino acid residues within the PPO active site directly correlates with inhibitory potency. For example, compound B11 formed a stronger hydrogen bond with Arg98 (2.9 Å) in the NtPPO active site compared to this compound (3.2 Å) acs.org. This suggests that optimizing these specific binding interactions can lead to compounds with superior PPO inhibition.

Quantitative Structure-Activity Relationship (QSAR) analyses are systematically employed to establish mathematical models that relate chemical structure to PPO inhibitory activity, guiding the rational design of more potent inhibitors researchgate.netchimia.ch.

Table 1: Comparative PPO Inhibitory Potency (Kᵢ values against NtPPO)

| Compound Name | Kᵢ (nM) [Reference] | Hydrogen Bond with Arg98 (Å) [Reference] |

| This compound | 46.02 acs.orgresearcher.life | 3.2 acs.org |

| Compound B11 | 9.05 acs.org | 2.9 acs.org |

| Compound B20 | 10.23 acs.org | Not specified |

Optimization of Molecular Structures for Enhanced Weed Control Efficacy and Selectivity

The N-phenylphthalimide scaffold, exemplified by this compound, is a valuable template for designing new herbicides that offer broad-spectrum weed control, high selectivity, rapid degradation, and minimal environmental persistence acs.org. Ongoing research focuses on modifying this core structure to achieve even greater efficacy and selectivity.

For instance, newly synthesized compounds, such as B11 and B20, have demonstrated comparable or superior weed control efficacy against target weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at lower application rates than this compound acs.org. This indicates successful optimization leading to higher intrinsic activity.

Beyond efficacy, selectivity towards target weeds while minimizing harm to desirable crops is a critical aspect of herbicide design. Some optimized derivatives have shown enhanced safety profiles for important crops such as rice, maize, and wheat when compared to this compound acs.org. This improved selectivity is a direct result of structural modifications that fine-tune the interaction of the herbicide with plant PPO, potentially exploiting subtle differences between weed and crop enzyme structures or metabolic pathways.

This compound's optimized characteristics include its effectiveness at very low application rates and its unique ability to control challenging weeds like velvetleaf at later growth stages, providing a wider application window for farmers epa.gov. Its integration into Integrated Pest Management (IPM) programs and its utility in managing weed resistance to other herbicide classes further underscore its optimized role in sustainable agricultural practices epa.gov.

Table 2: Comparative Herbicidal Efficacy and Crop Safety

| Compound Name | Target Weeds | Efficacy at 37.5 g a.i./ha [Reference] | Efficacy at 9.375 g a.i./ha [Reference] | Crop Safety (150 g a.i./ha) [Reference] |

| This compound | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | High (reference standard) | High (reference standard) | Baseline (positive control) acs.org |

| Compound B11 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% acs.org | >90% acs.org | Safer to rice, maize, wheat than this compound acs.org |

| Compound B20 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | 100% acs.org | Not specified | Not specified |

Ecological Interactions and Non Target Plant Responses

Phytotoxic Effects on Non-Target Terrestrial Flora

Flumiclorac-pentyl, a post-emergence herbicide, functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to a rapid cascade of events that cause cell membrane disruption in susceptible plants. herts.ac.ukcambridge.org While effective for controlling broadleaf weeds in crops like corn and soybeans, its use can pose a risk to non-target terrestrial plants. epa.govherts.ac.uk The extent of phytotoxic injury depends on the plant species' sensitivity, its growth stage, and prevailing environmental conditions. agrio.app

Susceptibility and Injury Assessment in Sensitive Plant Species (e.g., tomato)

Certain plant species exhibit high sensitivity to this compound. Dicotyledonous plants, in particular, are generally more susceptible than monocotyledonous species. Among sensitive plants, the tomato (Lycopersicon esculentum) is often cited as a key indicator species for assessing the phytotoxicity of PPO-inhibiting herbicides.

Injury symptoms in sensitive species like tomato typically manifest rapidly, often within hours of exposure, especially under bright sunlight. ucanr.edu Visual assessment of injury reveals a range of symptoms indicative of cellular damage. These symptoms can be confused with those caused by plant diseases, insect feeding, or other environmental stressors, but the rapid onset and lack of spread over time are characteristic of chemical injury. umd.eduinra.fr

Common phytotoxic effects observed in sensitive plants include:

Leaf Discoloration: The initial symptom is often a water-soaked appearance of the foliage, which quickly progresses to chlorosis (yellowing) and then necrosis (browning or blackening of tissue). agrio.appfarmonaut.com In some cases, a bleached or scorched appearance is prominent. umd.edu

Leaf Distortion: Affected leaves may exhibit twisting, curling, cupping, or crinkling. umd.eduinra.frfarmonaut.com This abnormal growth is a hallmark of herbicide injury.

Necrotic Lesions: Speckling or spotting on the leaf surface is a common symptom resulting from contact with herbicide droplets. ucanr.edu These necrotic spots may sometimes be encircled by a reddish or purplish ring.

The following table summarizes typical phytotoxicity symptoms observed in sensitive plant species like tomato after exposure to PPO-inhibiting herbicides.

| Symptom Category | Specific Manifestation | Description |

| Discoloration | Chlorosis | Yellowing of leaf tissue due to chlorophyll (B73375) degradation. |

| Necrosis | Browning or blackening of tissue, often appearing as scorched or burnt areas. | |

| Bleaching | Whitening of the foliage. | |

| Deformation | Twisting/Curling | Abnormal contortion of the leaves. |

| Cupping | Leaves forming a cup-like shape. | |

| Growth Inhibition | Stunting | Reduced overall plant size and vigor. |

| Tissue Damage | Water-Soaked Appearance | Initial translucent look of the foliage before necrosis. |

| Speckling/Spotting | Small, localized necrotic spots on the leaf surface. |

This table provides a generalized overview of symptoms caused by PPO-inhibiting herbicides on sensitive plants.

Crop Tolerance Mechanisms (e.g., enhanced metabolism, decreased retention) in Maize, Soybean, and Brassica kaber

The selective use of this compound in crops such as maize (Zea mays) and soybean (Glycine max) is possible due to their inherent tolerance to the herbicide. This tolerance is not absolute but is based on a combination of physiological and metabolic mechanisms that limit the amount of active ingredient reaching the target site and/or rapidly detoxify it. In contrast, the response of other species, such as wild mustard (Brassica kaber), can vary.

A study by Fausey, Penner, and Renner (2000) investigated the physiological basis for the differential selectivity of this compound among several plant species. Their findings highlight the key mechanisms of tolerance:

Maize (Zea mays): The tolerance of maize to this compound is multifactorial. It involves decreased herbicide retention on the leaf surface, reduced absorption into the plant tissue, and limited translocation from the point of contact to other parts of the plant. cambridge.org Crucially, maize exhibits an enhanced ability to metabolize, or break down, the herbicide into non-toxic compounds. cambridge.org This combination of factors significantly reduces the concentration of active this compound at the site of action (PPO enzyme).

Soybean (Glycine max): Soybean tolerance is primarily attributed to two key factors: decreased herbicide retention on the foliage and, most importantly, rapid and effective metabolism of the compound. cambridge.org Unlike maize, absorption and translocation were found to be less critical factors in soybean's defense mechanism. cambridge.org

Wild Mustard (Brassica kaber): Interestingly, Brassica kaber was found to be tolerant of this compound. cambridge.org The primary mechanism for this tolerance was identified as enhanced herbicide metabolism, similar to the tolerant crops. cambridge.org

The following interactive table summarizes the contribution of different physiological processes to the tolerance of these species to this compound, based on the findings of Fausey et al. (2000).

| Plant Species | Decreased Retention | Decreased Absorption | Decreased Translocation | Enhanced Metabolism | Overall Tolerance |

| Maize (Zea mays) | ✔ | ✔ | ✔ | ✔ | High |

| Soybean (Glycine max) | ✔ | ✘ | ✘ | ✔ | High |

| Wild Mustard (Brassica kaber) | ✘ | ✘ | ✘ | ✔ | High |

Source: Adapted from Fausey, Penner, and Renner (2000). A checkmark (✔) indicates a significant contribution to tolerance, while a cross (✘) indicates a non-significant role. cambridge.org

Influence of Environmental Variables on Non-Target Plant Injury

Temperature: High temperatures can increase the rate of herbicide absorption into the plant tissue. caws.org.nzmdpi.com However, excessively high temperatures may also induce stress in the plant, potentially leading to stomatal closure, which could reduce uptake. caws.org.nz For PPO inhibitors, bright, sunny conditions and warmth generally accelerate the development of injury symptoms due to the light-dependent nature of the herbicidal action. ucanr.eduuky.edu

Humidity: High relative humidity generally enhances the phytotoxicity of foliar-applied herbicides. ucanr.edu It slows the drying of spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed. ucanr.edu Conversely, low humidity can cause rapid drying and crystallization of the herbicide on the leaf, reducing its efficacy and potential for injury. ucanr.edu

Soil Moisture: Plants experiencing drought stress are often more vulnerable to herbicide injury. farmonaut.comcaws.org.nz Moisture-stressed plants may have a thinner cuticle and altered physiological processes that can affect their ability to tolerate chemical exposure. caws.org.nz Adequate soil moisture generally supports active plant growth, which can facilitate herbicide uptake and translocation, but also provides the plant with the resources to potentially metabolize the herbicide and recover from injury.

Light Intensity: Light is a critical factor for the activity of PPO-inhibiting herbicides like this compound. uky.edu The herbicidal effect is triggered by the accumulation of protoporphyrin IX, which in the presence of light and oxygen, generates highly reactive oxygen species that destroy cell membranes. ucanr.eduuky.edu Therefore, injury to non-target plants will be most severe and develop most rapidly under conditions of high light intensity. farmonaut.com

Phototoxic Effects on Aquatic Flora

This compound is classified as a light-dependent peroxidizing herbicide (LDPH), and its mode of action poses a significant risk to aquatic flora. herts.ac.uk The presence of sunlight is a key driver of its toxicity in aquatic environments, leading to rapid adverse effects on susceptible aquatic plants, including algae and macrophytes.

Light-Dependent Peroxidation in Aquatic Plant Systems

The mechanism of action for this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). herts.ac.uk In normal plant chlorophyll biosynthesis, PPO converts protoporphyrinogen IX (PPGIX) into protoporphyrin IX (PPIX). ucanr.eduuky.edu When this compound blocks this enzyme, PPGIX accumulates and moves from its normal location within the chloroplast to the cytoplasm. uky.edu

In the cytoplasm, a non-enzymatic oxidation of PPGIX to PPIX occurs. This misplaced accumulation of PPIX, a potent photosensitizing molecule, is the primary cause of the herbicide's phototoxicity. cambridge.org In the presence of light and molecular oxygen, PPIX generates singlet oxygen (¹O₂), a highly reactive oxygen species. uky.edu This singlet oxygen then initiates a cascade of lipid peroxidation, rapidly destroying cell membranes. cambridge.org

The consequences for aquatic plants are severe:

Membrane Integrity Loss: The destruction of lipids in cell membranes leads to a loss of membrane integrity.

Cellular Leakage: Damaged membranes allow the contents of the cell to leak out, leading to rapid desiccation and death of the tissue. ucanr.edu

Photosynthesis Inhibition: Although the primary target is PPO, the subsequent membrane damage also destroys the photosynthetic apparatus, including chlorophyll, leading to a cessation of photosynthesis. uky.edu

This process is highly dependent on light, meaning the toxic effects are most pronounced during daylight hours in clear water where light penetration is high.

Ecotoxicological Implications for Aquatic Plant Communities

The phototoxic nature of this compound has significant ecotoxicological implications for aquatic ecosystems. Aquatic plants are foundational to the health and structure of these environments, serving as primary producers, providing habitat for invertebrates and fish, and influencing water quality. nih.gov

The introduction of a potent, light-dependent herbicide can lead to several community-level impacts:

Impact on Primary Productivity: A significant reduction in the biomass of phytoplankton and macrophytes due to herbicide-induced mortality would lead to a decrease in primary productivity. This reduction in the energy base of the food web can have cascading effects on higher trophic levels, including zooplankton, invertebrates, and fish that rely on aquatic plants for food and shelter.

Algal Bloom Dynamics: While toxic to many algae, the differential susceptibility among species could potentially lead to unintended consequences. The removal of competitive macrophyte species could, in some scenarios, open up niches for the proliferation of tolerant, and possibly bloom-forming, species of phytoplankton or cyanobacteria.

Habitat Structure Alteration: The loss of submerged aquatic vegetation, which provides critical habitat structure for many aquatic organisms, can lead to a decline in the abundance and diversity of fish and invertebrates. apms.org This structural complexity is vital for refuge from predation and for spawning grounds.

Given that this compound is known to be mobile and can enter aquatic systems through runoff, its potential to cause harm to non-target aquatic plant communities is a key consideration in its environmental risk assessment. herts.ac.uk

Analytical Methodologies for Environmental and Biological Matrices

Quantitative Determination of Flumiclorac-pentyl and Its Metabolites

The primary residue of concern for this compound in plants and livestock is the parent compound itself. regulations.gov However, for drinking water, the residue of concern expands to include several degradates, such as IMCA, 031-HA, IMCA-HA, IMFP, IMFP-HA, and SAT IMFP-HA, due to their structural similarity to the parent compound and their relative abundance in soil and water studies. regulations.gov Metabolite identification studies in rats have shown that sulfonic acid conjugates are predominant in urine and feces. acs.org

LC-MS/MS is a widely used and highly effective technique for the quantitative determination of this compound and its metabolites in various complex matrices, including soil, water, and biological samples like cottonseed hull and raw milk. epa.govmdpi.comepa.govmdpi.comresearchgate.net This method offers high sensitivity and specificity, making it suitable for trace analysis of pesticide residues. scispace.com

For instance, an analytical method (RM-29S-1) for the quantitative determination of this compound ester and its acid, IMCA, in soil utilizes LC-MS/MS. epa.gov Similarly, method RM-29W-4 is designed for the determination of this compound ester and IMCA in water using LC/MS/MS with a triple quadrupole mass spectrometer. epa.gov In the analysis of cottonseed hull, a modified QuEChERS method combined with LC-QTOF/MS has been successfully applied for screening and confirmation of this compound, showing good linearity and recovery. mdpi.com Another study demonstrated the use of LC-QTOF/MS with a modified QuEChERS method for the analysis of 195 pesticides, including this compound, in raw milk. mdpi.com

Table 1: LC-MS/MS Application Examples for this compound and Metabolites

| Matrix | Analytes | Method Principle | LOQ | Reference |

| Soil | This compound, IMCA | LC/MS/MS (API 4000/Agilent 1260 HPLC) | 20 µg/kg | epa.gov |

| Water | This compound, IMCA | LC/MS/MS (Agilent 1260 Infinity HPLC, triple quadrupole MS) | 2.0 µg/L | epa.gov |

| Cottonseed Hull | This compound | Modified QuEChERS + LC-QTOF/MS | 2–200 μg/kg (linear range) | mdpi.com |

| Raw Milk | This compound (among 195 pesticides) | Modified QuEChERS + LC-QTOF/MS | 0.1–50 μg/kg (range for all pesticides) | mdpi.com |

Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD) is another established analytical technique for the determination of this compound. regulations.govmdpi.com An adequate GC/NPD analytical method has been developed and successfully validated, including independent laboratory validation (ILV) and EPA/BEAD validation, for enforcing established tolerances of this compound. regulations.gov

While GC/NPD is effective, GC-MS and GC-MS/MS are also employed for this compound residue analysis, particularly in food matrices. spkx.net.cnthermofisher.com For example, a GC-MS method involving ethyl acetate (B1210297) extraction and gel permeation chromatography (GPC) clean-up has been used for determining this compound residues in import and export foods, achieving a quantification limit of 5 µg/kg. spkx.net.cn GC-MS/MS offers enhanced selectivity and sensitivity for multi-residue pesticide analysis, including this compound, in complex matrices like green bean. thermofisher.com

Table 2: GC-based Application Examples for this compound

| Matrix | Analytes | Method Principle | LOQ/Linear Range | Reference |

| Various (general) | This compound | GC/NPD | Adequate for tolerance enforcement | regulations.gov |

| Import/Export Foods | This compound | GC-MS (Ethyl acetate extraction, GPC clean-up) | 5 µg/kg (LOQ), 0.05-1 µg/mL (linear range) | spkx.net.cn |

| Green Bean | This compound (among 303 pesticides) | GC-MS/MS (QuEChERS-like extraction, SPE clean-up) | 0.004 mg/kg (sensitivity) | thermofisher.com |

Method Validation and Performance Characteristics

Method validation is a critical step to ensure the reliability and suitability of analytical methods for their intended purpose. Key performance characteristics assessed include independent laboratory validation, inter-laboratory comparability, accuracy, precision, and limits of quantification. scispace.comscholarsresearchlibrary.com

Independent Laboratory Validation (ILV) is a crucial aspect of method validation, ensuring that an analytical method can be successfully replicated and yield comparable results in different laboratories, ideally using different equipment. epa.govepa.govscholarsresearchlibrary.com For this compound, ILVs have been successfully conducted for methods used in soil and water analysis. epa.govepa.gov

For instance, an ILV for the LC/MS/MS method (RM-29S-1) for this compound and IMCA in soil was conducted using an Agilent 1260 HPLC, succeeding on the second attempt after an initial failure due to prolonged extraction-to-analysis time. epa.gov Similarly, an ILV for the water analysis method (RM-29W-4) was successful on the first attempt using an Agilent 1260 Infinity HPLC. epa.gov These validations confirm the robustness and transferability of the methods across different laboratory settings. epa.govepa.gov

Accuracy, precision, and limits of quantification (LOQ) are fundamental performance characteristics evaluated during method validation. scispace.comscholarsresearchlibrary.com

Accuracy: Typically assessed through recovery studies, where known amounts of the analyte are spiked into blank matrix samples. For this compound, mean recoveries within guideline requirements (70-120%) and relative standard deviations (RSD) ≤20% have been achieved for both soil and water matrices using LC/MS/MS methods. epa.govepa.gov In a multi-residue method for raw milk, recoveries for this compound ranged from 70.0% to 120.0% at various spiked levels. mdpi.com For GC-MS/MS analysis in green bean, average recoveries for most pesticides, including this compound, were within 73% to 110%. thermofisher.com

Precision: Measured by the relative standard deviation (RSD) or coefficient of variation (CV) of replicate analyses. RSDs of ≤20% are generally considered acceptable for pesticide residue analysis. epa.govepa.gov Studies have reported RSDs within this range for this compound in various matrices. epa.govmdpi.comepa.govmdpi.comthermofisher.com

Limits of Quantification (LOQ): Defined as the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision. scholarsresearchlibrary.com LOQs for this compound vary depending on the matrix and method:

Soil (LC/MS/MS): 20 µg/kg epa.gov

Water (LC/MS/MS): 2.0 µg/L epa.gov

Cottonseed Hull (LC-QTOF/MS): Linear range 2–200 μg/kg mdpi.com

Raw Milk (LC-QTOF/MS): 0.1–50 μg/kg (range for all pesticides) mdpi.com

Import/Export Foods (GC-MS): 5 µg/kg spkx.net.cn

Green Bean (GC-MS/MS): Sensitivity can reach 0.004 mg/kg thermofisher.com

Table 3: Summary of Method Performance Characteristics for this compound

| Matrix | Method | Analyte(s) | LOQ/Sensitivity | Mean Recovery (%) | RSD/CV (%) | Linearity (R²) | Reference |

| Soil | LC/MS/MS | This compound, IMCA | 20 µg/kg | 70-120 | ≤20 | Second-order polynomial (linear) | epa.gov |

| Water | LC/MS/MS | This compound, IMCA | 2.0 µg/L | 70-120 | ≤20 | Second-order polynomial (linear) | epa.gov |

| Cottonseed Hull | LC-QTOF/MS | This compound | 2–200 μg/kg (range) | 75.0, 79.0, 83.8 | 19.5, 19.5, 18.1 | 0.9973 | mdpi.com |

| Raw Milk | LC-QTOF/MS | This compound | 0.1–50 μg/kg (range for all pesticides) | 70.0–120.0 (for all pesticides) | <20.0 (for all pesticides) | >0.99 | mdpi.com |

| Import/Export Foods | GC-MS | This compound | 5 µg/kg | (Average spike recoveries at two levels reported) | (Not explicitly stated, but method revealed) | 0.9983 | spkx.net.cn |

| Green Bean | GC-MS/MS | This compound | 0.004 mg/kg | 98.0 | 5.3 | 0.999 | thermofisher.com |

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are crucial steps in the analytical workflow for this compound and its metabolites, particularly given the diverse nature of environmental and biological matrices. Various techniques are employed to isolate and concentrate the analytes while minimizing matrix interferences.

For soil analysis, this compound and its metabolite IMCA are typically extracted with a mixture of acetone (B3395972) and 0.1 N HCl (4:1 v:v). epa.gov After centrifugation and filtration, the extract is partitioned with dichloromethane (B109758) following the addition of 5% aqueous sodium chloride. epa.gov The dichloromethane is then removed via rotary evaporation, and residues are redissolved in 0.05% formic acid in methanol (B129727), followed by dilution with 0.05% formic acid in water for LC/MS/MS analysis. epa.gov

For water samples, acidification with 1 N hydrochloric acid is followed by extraction twice with ethyl acetate. epa.gov The ethyl acetate is removed using vacuum rotary evaporation, and the residues are re-dissolved in acidified methanol and then acidified HPLC-grade water for LC/MS/MS analysis. epa.gov